

An In-depth Technical Guide to the Physical Properties of L-galactopyranose Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-galactopyranose

Cat. No.: B7797501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **L-galactopyranose** crystals. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this monosaccharide for their work. This document details quantitative data, experimental methodologies for characterization, and relevant biological pathways.

Quantitative Physical Properties

The physical properties of **L-galactopyranose** are crucial for its handling, formulation, and application in various scientific contexts. The following table summarizes the key quantitative data available for **L-galactopyranose** and its common isomer, α -**L-galactopyranose**.

Property	Value	Anomer	Reference
Molecular Formula	C ₆ H ₁₂ O ₆	Both	[1] [2]
Molar Mass	180.16 g/mol	Both	[1] [2]
Melting Point	163 - 165 °C	α-L-galactopyranose	[1]
166 - 167 °C	L-galactose (anomeric mixture)	[3] [4]	
Solubility in Water	50 mg/mL	L-galactose (anomeric mixture)	[3] [4]
Specific Rotation [α] _D ²⁰	-79° (c=1, H ₂ O)	L-galactose (anomeric mixture)	[4] [5]
Density (rough estimate)	1.2805 g/cm ³	L-galactose (anomeric mixture)	[3] [4]
Appearance	Fine crystalline powder, White to Off-White	L-galactose (anomeric mixture)	[3] [5]

Crystal Structure and Morphology

While a detailed crystal structure for **L-galactopyranose** is not readily available in the cited literature, information on related compounds and general principles of sugar crystallization provide valuable insights. For instance, the crystal structure of a derivative, 6-azido-6-deoxy- α -**L-galactopyranose** monohydrate, has been determined to be orthorhombic with the space group P 21 21 21. This suggests that **L-galactopyranose** likely crystallizes in a well-defined lattice.

The crystal habit, or the external shape of the crystals, is influenced by the crystallization conditions such as solvent, temperature, and the presence of impurities. For small organic molecules like **L-galactopyranose**, common crystal habits include prisms, needles, and plates. The specific morphology of **L-galactopyranose** crystals would need to be determined experimentally.

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of **L-galactopyranose** crystals is essential for their reliable use. The following sections outline the detailed methodologies for key characterization experiments.

Melting Point Determination

The melting point is a fundamental property indicating the purity of a crystalline solid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **L-galactopyranose** crystals is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of high purity.

Solubility Determination

The solubility of **L-galactopyranose** in various solvents is a critical parameter for its application in solutions.

Methodology (Static Equilibrium Method):

- Sample Preparation: An excess amount of **L-galactopyranose** crystals is added to a known volume of the solvent (e.g., distilled water) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

- Sampling: A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid including undissolved solids.
- Analysis: The concentration of **L-galactopyranose** in the saturated solution is determined using a suitable analytical technique, such as gravimetric analysis (evaporating the solvent and weighing the residue) or high-performance liquid chromatography (HPLC).
- Data Reporting: The solubility is expressed as mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g).

Specific Rotation Measurement

Specific rotation is a characteristic property of chiral molecules like **L-galactopyranose** and is measured using a polarimeter.

Methodology:

- Solution Preparation: A solution of **L-galactopyranose** of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).
- Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).
- Measurement: The prepared solution is placed in a polarimeter tube of a known path length (l, in decimeters). The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (c * l)$

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to analyze the crystal structure of a solid.

Methodology:

- Sample Preparation: A sufficient amount of finely powdered **L-galactopyranose** crystals is placed onto a sample holder.

- Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ , is unique to the crystalline form of the substance. This pattern can be used for phase identification and to determine unit cell parameters.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

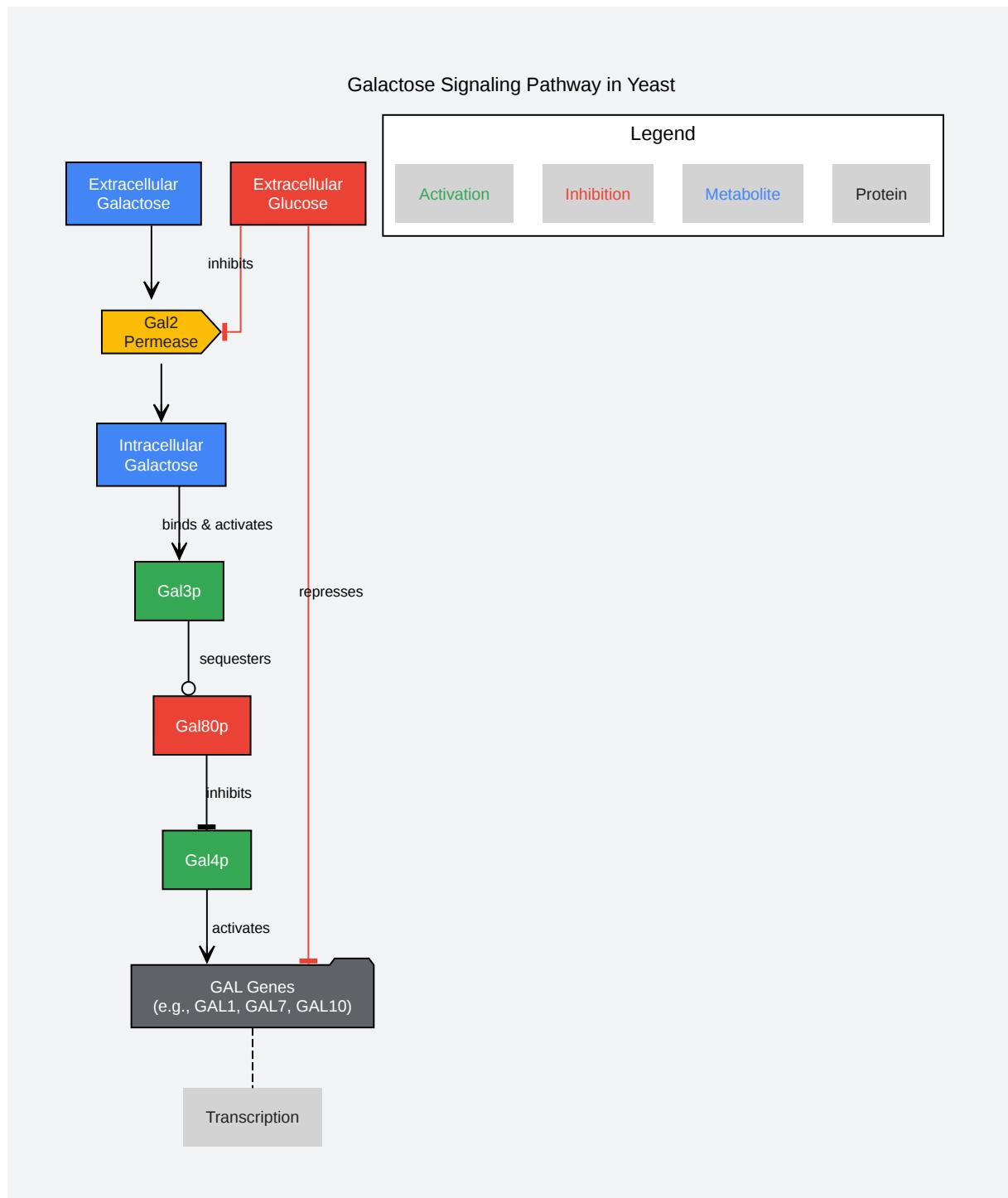
DSC and TGA provide information about the thermal stability and phase transitions of a material.

Methodology:

- Sample Preparation: A small, accurately weighed amount of **L-galactopyranose** crystals is placed in an aluminum pan.
- DSC Analysis: The sample and a reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Endothermic or exothermic events, such as melting or decomposition, are observed as peaks in the DSC thermogram.
- TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored as a function of temperature. Mass loss indicates decomposition or dehydration.

Biological Context: Metabolic and Signaling Pathways

While **L-galactopyranose** is not as central to mainstream mammalian metabolism as its D-enantiomer, it plays a role in certain biological systems and its metabolic pathways can be intertwined with cellular signaling.

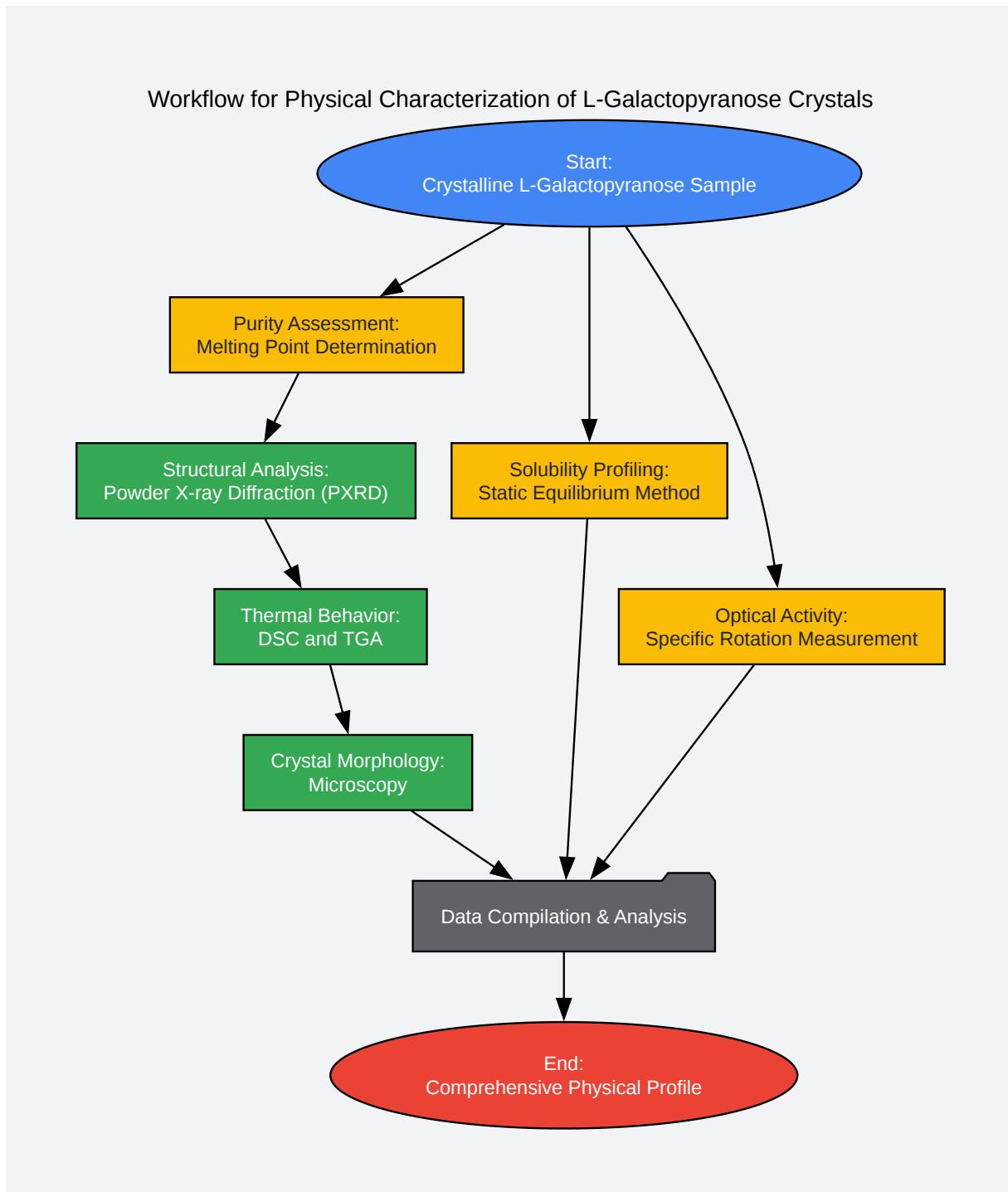

L-Galactose Metabolism in *Bacteroides vulgatus*

Recent research has uncovered a novel metabolic pathway for L-galactose in the human gut bacterium *Bacteroides vulgatus*. This pathway involves a series of enzymatic reactions that convert L-galactose into intermediates that can enter central metabolism.

Galactose Signaling in Yeast (*Saccharomyces cerevisiae*)

The metabolism of galactose in yeast is tightly regulated and serves as a model system for understanding gene regulation and signal transduction. The presence of galactose and the absence of the preferred carbon source, glucose, triggers a signaling cascade that leads to the expression of genes required for galactose utilization.

Below is a diagram illustrating the core components of the galactose signaling pathway in yeast.


[Click to download full resolution via product page](#)

Caption: Galactose signaling pathway in yeast.

This pathway demonstrates how the cell senses the presence of galactose and glucose to make a metabolic decision, highlighting the interplay between metabolism and gene regulation.

Experimental Workflows

To ensure robust and reproducible characterization of **L-galactopyranose** crystals, a structured experimental workflow is recommended.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **L-galactopyranose** characterization.

This workflow provides a logical sequence for the comprehensive physical characterization of **L-galactopyranose** crystals, ensuring all critical parameters are evaluated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. To determine the specific rotation of a sugar using a polarimeter. (Manual) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. The Leloir Pathway of Galactose Metabolism – A Novel Therapeutic Target for Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Roles of Galactose and Its Glycosylation Modifications in Inflammatory Arthritis [scirp.org]
- 5. Galactose metabolic genes in yeast respond to a ratio of galactose and glucose - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of L-galactopyranose Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7797501#physical-properties-of-l-galactopyranose-crystals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com